3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide
Description
This compound features a dihydropyrimidoindazol core substituted with a 10-fluoro group and a 2-methyl moiety, coupled with a propanamide side chain terminating in a morpholin-4-yl-ethyl group. The fluorine atom likely enhances metabolic stability and binding affinity by modulating electron density and steric effects .
Properties
Molecular Formula |
C20H24FN5O3 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)-N-(2-morpholin-4-ylethyl)propanamide |
InChI |
InChI=1S/C20H24FN5O3/c1-13-14(5-6-17(27)22-7-8-25-9-11-29-12-10-25)20(28)26-19(23-13)18-15(21)3-2-4-16(18)24-26/h2-4,24H,5-12H2,1H3,(H,22,27) |
InChI Key |
DUGUIKBPWWSSCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NCCN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide typically involves multi-step organic reactions. One common route starts with the preparation of the indazole core, followed by the introduction of the pyrimidine ring through cyclization reactions. The fluorine atom is introduced via electrophilic fluorination, and the morpholine group is attached using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity. Catalysts and reagents are selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the indazole ring.
Reduction: Reduction reactions can be performed on the carbonyl groups to yield corresponding alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating cellular pathways and mechanisms.
Medicine
Medicinally, 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in oncology and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated indazole ring can form strong interactions with active sites, while the morpholine group enhances solubility and bioavailability. The compound may inhibit or activate specific pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues are categorized below based on core scaffolds and substituents.
Key Findings:
Core Scaffolds :
- The dihydropyrimidoindazol core in the target compound is distinct from indole-thiazole () and pyrrolopyridazine () systems. Its fused bicyclic structure may offer superior planar geometry for intercalation or enzyme active-site binding.
- Spirocyclic cores () exhibit rigidity but require synthetic complexity, whereas the target’s simpler core may facilitate scalable synthesis .
Substituent Effects :
- Fluorine vs. Chlorine : The 10-fluoro group in the target compound likely reduces metabolic degradation compared to chlorophenyl groups in compounds (e.g., Compound 10) .
- Morpholine vs. Thiazole : The morpholinyl-ethyl side chain enhances aqueous solubility relative to thiazole-based analogues (), which are more lipophilic and prone to aggregation .
Activity Trends: Morpholine-containing compounds (target, –4) are prioritized in patents, suggesting improved efficacy or pharmacokinetics. Fluorinated derivatives (target, ) may exhibit better blood-brain barrier penetration than non-fluorinated analogs .
Biological Activity
The compound 3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide has emerged as a significant entity in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with structurally similar compounds.
Structural Characteristics
This compound features a complex structure that includes a pyrimidine and indazole moiety, contributing to its biological properties. The presence of a fluorinated methyl group and a morpholine substituent enhances its pharmacological profile.
Synthesis
The synthesis of this compound typically involves several steps that require optimization to achieve high yields and purity. Key synthetic pathways may include:
- Formation of the Pyrimidine Core : Utilizing specific reagents to construct the pyrimidine structure.
- Indazole Integration : Introducing the indazole moiety through cyclization reactions.
- Amide Bond Formation : Coupling with morpholine derivatives to create the final propanamide structure.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, which may include:
- Anticancer Properties : The structural components suggest potential interactions with cancer-related targets, inhibiting cell proliferation and migration.
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, indicating potential for this compound as an antimicrobial agent.
The exact mechanisms of action remain to be fully elucidated; however, it is hypothesized that the compound may interact with specific enzymes or receptors, leading to inhibition of their activity. This could result in downstream effects on cellular pathways involved in disease progression.
Comparative Analysis
To better understand the unique properties of this compound, we can compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine base | Anticancer |
| Morpholino derivatives | Morpholine ring | Antimicrobial |
| Indazole derivatives | Indazole core | Antidepressant |
The combination of a fluorinated pyrimidine structure with a morpholine substituent in this compound may enhance its binding properties and selectivity towards specific biological targets compared to other similar compounds .
Case Studies
Recent studies have highlighted the potential of compounds with similar structures in various therapeutic contexts:
- Anticancer Studies : A study demonstrated that pyrimidine derivatives significantly inhibited cell proliferation in cancer cell lines, suggesting a similar potential for our compound .
- Antimicrobial Evaluation : Research on morpholino derivatives has shown promising antimicrobial activity against resistant strains of bacteria .
Future Directions
Further research is necessary to elucidate the detailed mechanisms of action and therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
- Target Identification : To clarify the molecular targets involved in its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
